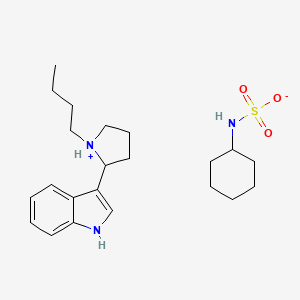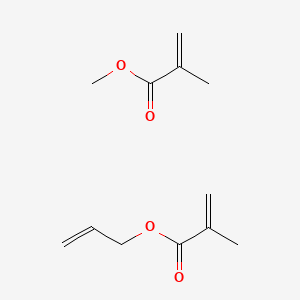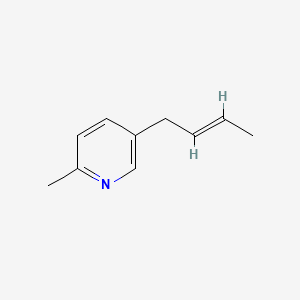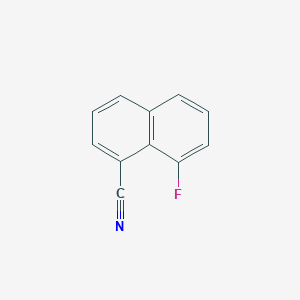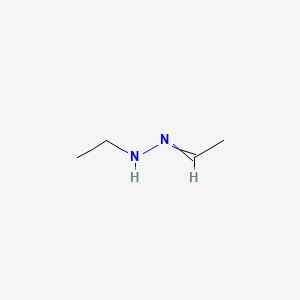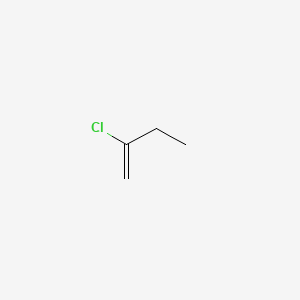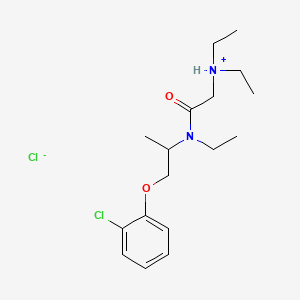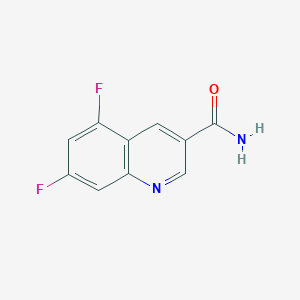
Sodium 1,4-dihydroxy-2-butene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-dihydroxy-2-butene-2-sulphonate is an organic compound with the chemical formula C4H7NaO5S and a molecular weight of 190.15015 g/mol . It is a weakly acidic compound that can form complexes with metal ions. This compound is known for its good solubility and stability in aqueous solutions, making it useful in various biochemical applications .
Méthodes De Préparation
The synthesis of sodium 1,4-dihydroxy-2-butene-2-sulphonate typically involves the following steps :
Reaction of 1,4-butanediol with sulfonyl chloride: This reaction produces the corresponding sulfonyl oxide.
Reaction with sodium hydroxide: The sulfonyl oxide is then reacted with sodium hydroxide to yield the desired product.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Sodium 1,4-dihydroxy-2-butene-2-sulphonate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 1,4-dihydroxy-2-butene-2-sulphonate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of biochemical reagents and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which sodium 1,4-dihydroxy-2-butene-2-sulphonate exerts its effects involves its ability to form complexes with metal ions . This complexation can influence various biochemical pathways and reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biochemical assays or industrial applications.
Comparaison Avec Des Composés Similaires
Sodium 1,4-dihydroxy-2-butene-2-sulphonate can be compared with other similar compounds, such as :
- Sodium 1,4-dihydroxy-2-butene-2-sulfonate
- 2-Butene-1,4-diol-2-sulfonic acid, sodium salt
- 2-Butene-2-sulfonic acid, 1,4-dihydroxy-, monosodium salt
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its specific stability and solubility characteristics, making it particularly useful in certain biochemical and industrial applications.
Propriétés
Numéro CAS |
4187-71-7 |
|---|---|
Formule moléculaire |
C4H7NaO5S |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate |
InChI |
InChI=1S/C4H8O5S.Na/c5-2-1-4(3-6)10(7,8)9;/h1,5-6H,2-3H2,(H,7,8,9);/q;+1/p-1/b4-1-; |
Clé InChI |
ABCMRFDMEWGWOG-DVMYDDKCSA-M |
SMILES isomérique |
C(/C=C(/CO)\S(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
C(C=C(CO)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
